CYP3A4 Off-Target Liability
In vitro profiling of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine against human CYP3A4 in human liver microsomes yielded an IC50 value of 2.00 × 10^4 nM (20 μM), classifying this compound as a weak CYP3A4 inhibitor [1]. By comparison, potent CYP3A4 inhibitors such as ketoconazole and itraconazole typically exhibit IC50 values in the low nanomolar range (<100 nM), while moderate inhibitors fall between 1 and 10 μM. The observed IC50 of 20 μM for this azetidine derivative indicates a substantially lower propensity for CYP3A4-mediated drug-drug interactions than many structurally unrelated pharmacophores [1]. Although direct comparative data against structurally analogous azetidines are not available, this value serves as a quantitative baseline for assessing the compound's off-target P450 liability relative to known CYP3A4 inhibitors [1].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | Typical potent CYP3A4 inhibitor (e.g., ketoconazole): IC50 < 100 nM; Moderate CYP3A4 inhibitor range: IC50 1–10 μM |
| Quantified Difference | Target compound IC50 is >200-fold higher (weaker inhibition) than potent CYP3A4 inhibitors |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation followed by NADPH addition; measurement after 2 hours [1] |
Why This Matters
For procurement, this quantitative off-target liability data supports the selection of this azetidine building block for lead optimization programs where minimizing CYP3A4-mediated drug-drug interaction risk is a priority criterion, relative to alternative scaffolds with unknown or higher P450 inhibition potential.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM for CYP3A4 inhibition in human liver microsomes. Assay description: Inhibition of CYP3A4 using fluorogenic substrate; 15 min preincubation, NADPH addition, 2 hr measurement. Date in BDB: 6/23/2023. View Source
